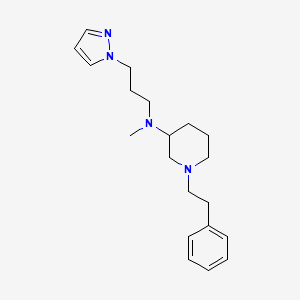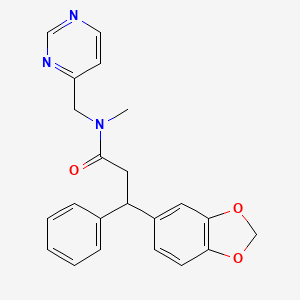
N-methyl-1-(2-phenylethyl)-N-(3-pyrazol-1-ylpropyl)piperidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-1-(2-phenylethyl)-N-(3-pyrazol-1-ylpropyl)piperidin-3-amine is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(2-phenylethyl)-N-(3-pyrazol-1-ylpropyl)piperidin-3-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via alkylation reactions.
Attachment of the Pyrazolylpropyl Group: The pyrazolylpropyl group is attached through nucleophilic substitution reactions.
Methylation: The final step involves methylation of the nitrogen atom.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-1-(2-phenylethyl)-N-(3-pyrazol-1-ylpropyl)piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, particularly its effects on neurotransmitter receptors.
Medicine: Potential therapeutic applications, including as an analgesic or anesthetic.
Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of N-methyl-1-(2-phenylethyl)-N-(3-pyrazol-1-ylpropyl)piperidin-3-amine likely involves interaction with specific molecular targets in the body, such as neurotransmitter receptors. The compound may modulate the activity of these receptors, leading to changes in cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-methyl-1-(2-phenylethyl)piperidin-3-amine: Lacks the pyrazolylpropyl group.
N-methyl-1-(2-phenylethyl)-N-(3-pyrazol-1-ylpropyl)piperidine: Similar structure but different functional groups.
Uniqueness
N-methyl-1-(2-phenylethyl)-N-(3-pyrazol-1-ylpropyl)piperidin-3-amine is unique due to the presence of both the phenylethyl and pyrazolylpropyl groups, which may confer distinct pharmacological properties compared to other piperidine derivatives.
Propiedades
IUPAC Name |
N-methyl-1-(2-phenylethyl)-N-(3-pyrazol-1-ylpropyl)piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4/c1-22(13-7-16-24-15-6-12-21-24)20-10-5-14-23(18-20)17-11-19-8-3-2-4-9-19/h2-4,6,8-9,12,15,20H,5,7,10-11,13-14,16-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOQZDLVSMJRCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1C=CC=N1)C2CCCN(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(BENZYLOXY)-N-[6-BROMO-2-[5-BROMO-2-(2-PROPYNYLOXY)PHENYL]-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE](/img/structure/B6028125.png)
![3-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6028128.png)
![3-[3-(2-Ethyl-2-methyloxan-4-yl)piperidin-1-yl]-1-phenylpropan-1-one;hydrochloride](/img/structure/B6028134.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B6028137.png)
![2-[4-cyclohexyl-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6028140.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-3-isopropyl-5-isoxazolecarboxamide](/img/structure/B6028143.png)

![N-[(Z)-(4-hydroxy-3-nitrophenyl)methylideneamino]-2-(4-methylphenoxy)acetamide](/img/structure/B6028188.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B6028192.png)
![Ethyl 3-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyrazinecarboxylate](/img/structure/B6028197.png)
![3-{1-[4-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B6028198.png)
![N-(1,8-dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)-2-(ethylsulfanyl)benzamide](/img/structure/B6028211.png)
![1-acetyl-N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-4-piperidinamine](/img/structure/B6028219.png)
![N-(4-cyanophenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B6028221.png)
